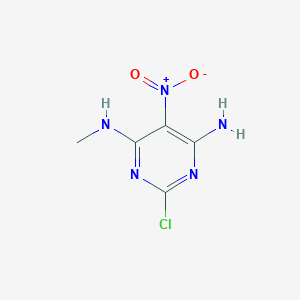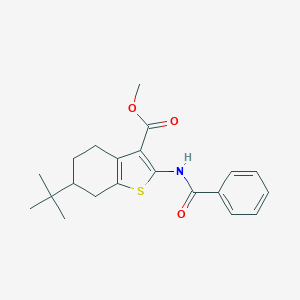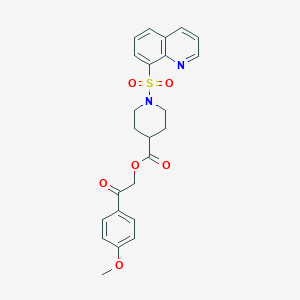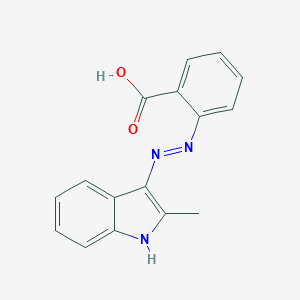
2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C5H6ClN5O2 and its molecular weight is 203.59g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
2-Chloro-N-methyl-5-nitropyrimidine-4,6-diamine serves as a pivotal building block in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the efficient solid-phase synthesis of olomoucine, highlighting its role in the regiocontrolled solution and solid-phase synthesis of libraries of highly substituted purines and related scaffolds (L. Hammarström et al., 2002).
Advanced Organic Synthesis Techniques
The compound is also instrumental in advanced organic synthesis techniques. For example, chiral N1-protected vicinal diamines derived from amino acids were condensed with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone, leading to the stereospecific synthesis of tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid, with 99% enantiomeric purity (S. W. Bailey et al., 1992).
Novel Heterocyclic Systems
Furthermore, derivatives of 2-chloro-4-methyl-5-nitropyrimidine synthesized by reacting with amines led to the formation of a novel heterocyclic system, 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline, showcasing the compound's utility in creating new heterocyclic frameworks (S. Banihashemi et al., 2020).
Reaction Mechanism Studies
Studies on the reaction mechanisms of related pyrimidine compounds, such as the nitrosation and bromination of 2,4,6-trimethylpyrimidine dioxides, provide insights into the electrophilic reactivity patterns of these molecules, which can inform further research and applications involving this compound (A. Tikhonov et al., 1981).
Propiedades
IUPAC Name |
2-chloro-4-N-methyl-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN5O2/c1-8-4-2(11(12)13)3(7)9-5(6)10-4/h1H3,(H3,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWBXIGKTRXBOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1[N+](=O)[O-])N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonamide](/img/structure/B381820.png)

![N-(2-ethoxyphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381822.png)
![2-(3,4-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B381824.png)
![Ethyl cyano({3-[(diethylamino)sulfonyl]phenyl}hydrazono)acetate](/img/structure/B381827.png)
![Methyl 4-[(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylmethyl]benzoate](/img/structure/B381828.png)
![N-cyclohexyl-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381829.png)

![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-{[4-chloro-3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B381835.png)
![2-[3-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-3-oxo-propyl]-benzo[de]isoquinoline-1,3-dione](/img/structure/B381836.png)
![2-[5-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pentyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B381839.png)
![2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B381840.png)
![2-[2-[4-(Adamantane-1-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B381841.png)
